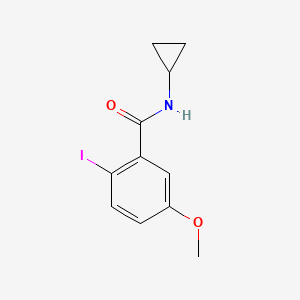

N-cyclopropyl-2-iodo-5-methoxybenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-iodo-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXGWTIKNSWMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-iodo-5-methoxybenzamide typically involves the iodination of a suitable benzamide precursor. One common method is the reaction of 2-iodo-5-methoxybenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of N-cyclopropyl-2-iodo-5-methoxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-iodo-5-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Oxone® (potassium peroxymonosulfate) to form corresponding carbonyl compounds.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxone® in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-cyclopropyl-2-iodo-5-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-iodo-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The catalytic efficiency of iodobenzamide derivatives is highly dependent on the substituents on the aromatic ring. Evidence from Yakura et al. Key findings include:

| Substituent (Position) | Reactivity Order | Key Observations |

|---|---|---|

| 5-NO₂ | Lowest | Electron-withdrawing groups reduce reactivity |

| 5-CO₂Me, 3-OMe | Moderate | Mixed electronic effects |

| 5-Cl, H, 4-OMe | Moderate-High | Chlorine and methoxy enhance stability |

| 5-Me, 5-OMe | Highest | Methoxy at para maximizes electron donation |

The 5-methoxy group in N-cyclopropyl-2-iodo-5-methoxybenzamide likely enhances reactivity by stabilizing transition states through resonance and inductive effects, similar to its N-isopropyl analog .

Influence of N-Substituents

The amide nitrogen substituent affects steric accessibility and electronic properties:

Comparison with Non-Benzamide Catalysts

While benzamide derivatives are emphasized here, other iodine-based catalysts (e.g., Dess-Martin periodinane) show broader substrate scope but require stoichiometric oxidants and harsh conditions . In contrast, N-cyclopropyl-2-iodo-5-methoxybenzamide and its analogs operate catalytically under milder conditions, making them environmentally benign alternatives .

Q & A

Q. Key Parameters :

- Catalyst choice (e.g., Pd for cross-coupling steps).

- Reaction time optimization to prevent over-iodination.

- Purity of intermediates (validate via TLC or HPLC) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Answer:

A multi-technique approach is required:

Validation : Cross-correlate data to rule out isomers or impurities. For example, NMR splitting patterns should align with expected substitution (iodo at C2, methoxy at C5) .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Answer:

Discrepancies often arise from:

- Purity Variations : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds.

- Assay Conditions : Control variables like solvent (DMSO concentration), cell lines, or enzyme batches.

- Statistical Rigor : Apply ANOVA or t-tests to compare datasets; report p-values and confidence intervals .

Case Example : If IC₅₀ values vary in kinase inhibition assays:

Re-test under uniform conditions (e.g., ATP concentration, pH).

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Use a reference inhibitor (e.g., staurosporine) as a positive control .

Advanced: What strategies optimize the yield of N-cyclopropyl-2-iodo-5-methoxybenzamide in multi-step synthesis?

Answer:

Step-Specific Optimization :

- Cyclopropane Coupling : Use microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction rates and reduce byproducts .

- Iodination :

- Employ directing groups (e.g., methoxy at C5) to improve regioselectivity.

- Monitor reaction progress via LC-MS to terminate at ~90% conversion.

- Workup : Use silica gel chromatography with gradient elution (hexane:EtOAc) to isolate high-purity product.

Q. Yield Data :

| Step | Yield (Standard) | Yield (Optimized) |

|---|---|---|

| Cyclopropylation | 70% | 85% (microwave) |

| Iodination | 60% | 78% (NIS, 0°C) |

Catalyst Screening : Test Pd/C vs. CuI for coupling steps; CuI may reduce metal contamination .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the cyclopropyl and iodo substituents?

Answer:

SAR Framework :

Variation of Substituents :

- Replace cyclopropyl with larger rings (e.g., cyclohexyl) to study steric effects.

- Substitute iodine with bromine/chlorine to assess electronic contributions.

Biological Assays :

- Test analogs against target proteins (e.g., kinases) using fluorescence polarization.

- Measure logP to correlate hydrophobicity with membrane permeability.

Q. Hypothetical SAR Table :

| Compound | R₁ (C2) | R₂ (C5) | IC₅₀ (μM) | logP |

|---|---|---|---|---|

| 1 | I | OCH₃ | 0.12 | 2.8 |

| 2 | Br | OCH₃ | 0.45 | 2.5 |

| 3 | I | H | 1.20 | 3.1 |

Q. Key Insights :

- Iodo enhances potency (electron-withdrawing effect stabilizes target binding).

- Methoxy improves solubility without sacrificing affinity .

Advanced: What analytical methods are suitable for detecting degradation products under varying storage conditions?

Answer:

Stability Protocol :

Forced Degradation : Expose compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days.

HPLC-MS Analysis : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to separate degradation products.

Kinetic Modeling : Calculate degradation rate constants (k) using first-order models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.